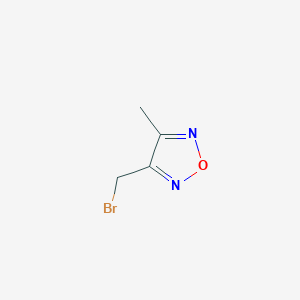

3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-methyl-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEQPQKCOOUUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90507-32-7 | |

| Record name | 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 3 Bromomethyl 4 Methyl 1,2,5 Oxadiazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The presence of a bromine atom on the methyl group attached to the 1,2,5-oxadiazole ring facilitates classic S(_N)2 reactions with a variety of nucleophiles. The electron-withdrawing effect of the heterocyclic ring polarizes the C-Br bond, making the carbon atom an excellent electrophilic center for attack by nitrogen, oxygen, sulfur, and carbon-based nucleophiles.

Reactivity with Nitrogen-Based Nucleophiles

While specific studies on the reaction of 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole with nitrogen nucleophiles are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, related furoxan derivatives, such as 3-(azidomethyl)-4-(substituted-phenyl)-1,2,5-oxadiazole 2-oxides, have been synthesized from their corresponding tosylated or chlorinated precursors by reaction with sodium azide (B81097). nih.gov This suggests that this compound would readily react with azide ions to form the corresponding azidomethyl derivative.

Furthermore, the general reactivity of benzylic halides with amines is a well-established transformation in organic synthesis. It is anticipated that this compound will react with primary and secondary amines to yield the corresponding N-substituted aminomethyl-furazan derivatives. The reaction conditions would likely involve a polar solvent and potentially a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen-Based Nucleophiles (Analogous Systems)

| Electrophile | Nucleophile | Product | Reaction Conditions | Reference |

| 3-(Chloromethyl)-4-(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-4-(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide | Not specified | nih.gov |

| 1,2-bis(bromomethyl)benzene | Sodium Azide (NaN₃) | 1,2-bis(azidomethyl)benzene | Not specified | nih.gov |

Reactivity with Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and phenols, is expected to proceed via a Williamson ether synthesis-type mechanism. In the presence of a base, alcohols and phenols are deprotonated to form the more nucleophilic alkoxide or phenoxide ions, which can then displace the bromide ion to form ethers.

While direct experimental data for the target molecule is limited, the general principles of organic synthesis support this reactivity. The choice of base and solvent would be crucial to optimize the reaction and minimize potential side reactions. Non-nucleophilic bases such as sodium hydride or potassium carbonate are often employed in such reactions.

Table 2: Expected Nucleophilic Substitution Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Expected Product | General Reaction Conditions |

| Methanol (CH₃OH) | 3-(Methoxymethyl)-4-methyl-1,2,5-oxadiazole | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., THF, DMF) |

| Phenol (C₆H₅OH) | 3-(Phenoxymethyl)-4-methyl-1,2,5-oxadiazole | Base (e.g., K₂CO₃, Cs₂CO₃), Aprotic Solvent (e.g., Acetone, Acetonitrile) |

Reactivity with Sulfur-Based Nucleophiles

The reaction with sulfur-based nucleophiles, which are generally soft and highly effective in S(_N)2 reactions, is expected to be a facile process. Thiols and thiophenols can be readily deprotonated by a variety of bases to form highly nucleophilic thiolates. These thiolates can then displace the bromide from this compound to form the corresponding thioethers.

Supporting this anticipated reactivity, studies on other heterocyclic systems have demonstrated the successful synthesis of thioethers from haloalkyl-substituted precursors. For example, new oxadiazole thioethers have been synthesized through the reaction of a thiol with a chloromethyl-substituted oxadiazole in the presence of a base. pensoft.net

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur-Based Nucleophiles (Analogous Systems)

| Electrophile | Nucleophile | Product | Reaction Conditions | Reference |

| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | 4-(chloromethyl) benzaldehyde | 4-(((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)benzaldehyde | Triethylamine, Absolute Ethanol, 50°C | pensoft.net |

| 2-thiol-5-phenyl-1,3,4-oxadiazole | Aromatic aldehydes | Quinazoline-4-one and oxazine-4-one derivatives | DMSO, Absolute Ethanol, Glacial Acetic Acid | researchgate.net |

Reactivity with Carbon-Based Nucleophiles (e.g., active methylene (B1212753) compounds)

Carbon-based nucleophiles, particularly enolates derived from active methylene compounds, are effective for the formation of new carbon-carbon bonds. Compounds such as diethyl malonate, ethyl acetoacetate, and malononitrile (B47326) possess acidic methylene protons that can be abstracted by a suitable base to generate a stabilized carbanion. This carbanion can then act as a nucleophile and attack the electrophilic carbon of the bromomethyl group in this compound.

This type of alkylation reaction is a standard method in organic synthesis for extending carbon chains. researchgate.net The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate in a suitable solvent.

Table 4: Expected Nucleophilic Substitution Reactions with Carbon-Based Nucleophiles

| Nucleophile | Expected Product | General Reaction Conditions |

| Diethyl malonate | Diethyl 2-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)malonate | Base (e.g., NaOEt, K₂CO₃), Ethanol or DMF |

| Ethyl acetoacetate | Ethyl 2-acetyl-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate | Base (e.g., NaOEt, K₂CO₃), Ethanol or DMF |

| Malononitrile | 2-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)malononitrile | Base (e.g., K₂CO₃, Cs₂CO₃), Acetonitrile or DMF |

Transformations of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring, or furazan (B8792606), is a stable aromatic heterocycle. However, its N-oxide counterpart, the furoxan ring, can undergo transformations, most notably deoxygenation to the corresponding furazan.

Deoxygenation of Furoxans to Furazans

The synthesis of 1,2,5-oxadiazoles can be achieved through the deoxygenation of their corresponding N-oxides, known as furoxans. chemicalbook.com This transformation is a key step in the synthesis of certain furazan derivatives. Various reagents can effect this deoxygenation, with trivalent phosphorus compounds such as triethyl phosphite (B83602) being particularly effective. mdpi.com

For instance, a furoxan derivative can be deoxygenated by treatment with triethyl phosphite at elevated temperatures to yield the corresponding 1,2,5-oxadiazole in high yield. mdpi.com Another method involves the use of activated zinc and ammonium (B1175870) formate (B1220265) at reflux. nih.gov This reaction provides a pathway to access furazan derivatives from their more readily synthesized furoxan precursors.

Table 5: Representative Deoxygenation Reactions of Furoxans to Furazans

| Furoxan Derivative | Deoxygenating Agent | Furazan Product | Reaction Conditions | Reference |

| 3,4-bis(4-methylphenyl)-1,2,5-oxadiazole 2-oxide | Triethyl phosphite (P(OEt)₃) | 3,4-bis(4-methylphenyl)-1,2,5-oxadiazole | 165 °C, 12 h, Argon atmosphere | mdpi.com |

| Peptidomimetic furoxan | Activated Zinc, Ammonium Formate | Peptidomimetic furazan | Reflux | nih.gov |

Ring-Opening and Rearrangement Reactions (e.g., Thermal and Photochemical Processes)

The 1,2,5-oxadiazole ring is known for its relatively high thermal stability compared to its other isomers, such as 1,2,3- and 1,2,4-oxadiazoles. This stability is attributed to its aromatic character. However, under forcing thermal or photochemical conditions, the ring can undergo cleavage. The typical outcome of such ring-opening reactions is the formation of two nitrile fragments.

For 3,4-disubstituted 1,2,5-oxadiazoles, thermolysis or photolysis can lead to the scission of the O-N and C-C bonds of the ring. In the case of this compound, this would be expected to generate two different nitrile compounds. The stability of the 1,2,5-oxadiazole ring is significant, and such reactions often require high temperatures. For instance, certain energetic materials based on the 1,2,5-oxadiazole ring demonstrate thermal stability up to high temperatures before decomposition.

Below is a table summarizing the general thermal and photochemical reactivity of analogous 3,4-disubstituted 1,2,5-oxadiazoles.

| Compound Type | Conditions | Observed Reaction | Products |

| 3,4-Dialkyl-1,2,5-oxadiazoles | High-temperature thermolysis | Ring fragmentation | Alkyl nitriles |

| 3,4-Diaryl-1,2,5-oxadiazoles | Photolysis (UV irradiation) | Ring cleavage | Aryl nitriles |

| General 1,2,5-Oxadiazoles | Electron beam irradiation | Ring opening | Nitriles and other fragments |

Electrophilic and Radical Reactions on the Oxadiazole Core

Consideration of Electrophilic Substitution Inertness

The 1,2,5-oxadiazole ring is an electron-deficient heterocyclic system. This is due to the presence of two electronegative nitrogen atoms and one oxygen atom, which exert a strong inductive electron-withdrawing effect. As a result, the carbon atoms of the oxadiazole ring have a low electron density, making them highly resistant to attack by electrophiles.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are therefore generally not feasible on the 1,2,5-oxadiazole core. While amino-substituted 1,2,5-oxadiazoles can undergo reactions like diazotization, this involves the exocyclic amino group rather than substitution on the ring itself. researchgate.net

In this compound, the presence of a methyl group, which is weakly electron-donating, is not sufficient to overcome the strong deactivating effect of the heterocyclic ring. Consequently, the oxadiazole core of this molecule is expected to be inert towards electrophilic substitution. Any electrophilic attack would likely occur on the substituents if conditions were forcing enough, but not on the ring carbons.

The table below contrasts the electrophilic reactivity of the 1,2,5-oxadiazole ring with other aromatic systems.

| Aromatic System | Relative Rate of Electrophilic Substitution | Common Electrophilic Reactions |

| Benzene | 1 | Nitration, Halogenation, Friedel-Crafts |

| Pyridine | ~10⁻⁶ | Occurs at the 3-position under harsh conditions |

| 1,2,5-Oxadiazole | Extremely low (generally inert) | No typical electrophilic substitution |

Potential for Radical Functionalization Pathways

While the 1,2,5-oxadiazole core is resistant to electrophilic attack, the substituents on the ring can be susceptible to radical reactions. For this compound, the bromomethyl group is a prime site for radical functionalization. The C-Br bond in the bromomethyl group is relatively weak and can be cleaved homolytically by radical initiators (e.g., AIBN) or by photolysis to generate a 3-(methyl-radical)-4-methyl-1,2,5-oxadiazole intermediate.

This radical intermediate could then participate in a variety of synthetic transformations, including:

Atom Transfer Radical Polymerization (ATRP): The bromomethyl group could act as an initiator for the controlled polymerization of various monomers.

Radical Substitution: The bromine atom could be replaced by other functional groups through radical chain reactions. For instance, reaction with tributyltin hydride would lead to the corresponding 3,4-dimethyl-1,2,5-oxadiazole (B1295370).

Radical Coupling: The generated radical could couple with other radical species or add to unsaturated systems.

While direct studies on the radical functionalization of this compound are not prevalent, the reactivity of benzylic and other α-haloalkyl compounds in radical reactions is well-established, providing a strong basis for predicting the behavior of this compound. The stability of the 1,2,5-oxadiazole ring under many radical conditions would likely allow for selective functionalization of the bromomethyl group.

The following table provides examples of potential radical functionalization pathways based on analogous systems.

| Reactant Type | Radical Reaction | Reagents | Potential Product with this compound |

| Alkyl Bromide | Radical Reduction | AIBN, Bu₃SnH | 3,4-Dimethyl-1,2,5-oxadiazole |

| Alkyl Bromide | Radical Allylation | Allyltributyltin, AIBN | 3-(But-3-en-1-yl)-4-methyl-1,2,5-oxadiazole |

| Alkyl Bromide | Radical Vinylation | Vinylating agent, Radical initiator | 3-(Vinyl)-4-methyl-1,2,5-oxadiazole derivative |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. For 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole, the expected ¹H NMR spectrum would show distinct signals for the methyl (-CH₃) and bromomethyl (-CH₂Br) groups. The chemical shift (δ) of these signals, their integration values, and their splitting patterns (if any) would confirm the presence and connectivity of these groups.

Hypothetical ¹H NMR Data Table

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.0 - 2.5 | Singlet | 3H |

| -CH₂Br | 4.0 - 4.5 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons in the methyl group, the bromomethyl group, and the oxadiazole ring would be indicative of their electronic environments.

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH₃ | 10 - 20 |

| -CH₂Br | 25 - 35 |

| C (oxadiazole ring, attached to -CH₃) | 140 - 150 |

| C (oxadiazole ring, attached to -CH₂Br) | 155 - 165 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-N, N-O, and C-Br bonds, as well as vibrations associated with the oxadiazole ring.

Hypothetical IR Data Table

| Functional Group/Bond | Expected Vibrational Frequency (cm⁻¹) |

| C-H stretch (methyl and bromomethyl) | 2900 - 3000 |

| C=N stretch (oxadiazole ring) | 1500 - 1650 |

| N-O stretch (oxadiazole ring) | 1300 - 1450 |

| C-O stretch (oxadiazole ring) | 1000 - 1200 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak, particularly the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would be a key identifying feature. The fragmentation pattern would offer further structural clues, with expected fragments resulting from the loss of a bromine atom, a methyl group, or cleavage of the oxadiazole ring.

Hypothetical Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (with ⁷⁹Br) | 177.96 |

| [M]⁺ (with ⁸¹Br) | 179.96 |

| [M-Br]⁺ | 99.04 |

| [M-CH₃]⁺ | 162.95 / 164.95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the electronic transitions within the oxadiazole ring. The position and intensity of these absorptions can provide insights into the extent of conjugation and the electronic nature of the heterocyclic system.

Hypothetical UV-Vis Data

| Solvent | λmax (nm) |

| Ethanol | ~210 - 230 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

A search of crystallographic databases and peer-reviewed literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles cannot be provided at this time.

For illustrative purposes, had such data been available, it would be presented in a format similar to the following hypothetical table:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

Elemental Analysis for Stoichiometric Composition Verification

Specific experimental results from the elemental analysis of this compound are not available in the reviewed literature. This technique is crucial for confirming that the synthesized compound has the expected empirical formula, C₄H₅BrN₂O. The analysis involves combusting the sample and quantifying the resulting products to determine the percentage composition of each element.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 27.14%

Hydrogen (H): 2.85%

Bromine (Br): 45.14%

Nitrogen (N): 15.82%

Oxygen (O): 9.04%

A comparison of these theoretical values with experimental findings would be presented in a table to validate the purity and composition of the compound.

Hypothetical Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 27.14 | [Value] |

| Hydrogen (H) | 2.85 | [Value] |

Researchers are encouraged to perform and publish these fundamental characterization studies to enrich the collective scientific knowledge and facilitate further research and application of this compound.

Computational and Theoretical Investigations of 3 Bromomethyl 4 Methyl 1,2,5 Oxadiazole and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.govresearchgate.net By calculating the electron density, DFT methods can determine the ground-state electronic structure, molecular orbitals, and other key properties that govern the behavior of a compound. For 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole and its analogues, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), provide a detailed picture of its molecular characteristics. researchgate.netdntb.gov.ua

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org In contrast, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net For oxadiazole derivatives, DFT calculations are used to determine these energy levels. The distribution of HOMO and LUMO orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net For instance, in many heterocyclic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient areas. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Heterocyclic Analogues This table presents typical calculated values for related heterocyclic systems to illustrate the data obtained from DFT analysis.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Oxazole | -9.534 | 4.491 | 14.025 | researchgate.net |

| 2-methyl oxazole | -9.180 | 4.629 | 13.809 | researchgate.net |

| 4-methyl oxazole | -9.222 | 4.678 | 13.900 | researchgate.net |

| 2,4,5-trimethyl oxazole | -8.497 | 4.956 | 13.453 | researchgate.net |

Note: The addition of methyl groups, which are electron-donating, tends to increase the energy of the HOMO with little effect on the LUMO, thereby decreasing the energy gap and increasing reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive behavior of a molecule. malayajournal.org The MEP map illustrates the charge distribution on the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. mdpi.com

The different colors on an MEP map represent varying electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These areas often correspond to lone pairs of heteroatoms.

Blue: Represents regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

For 1,3,4-oxadiazole (B1194373) derivatives, MEP analysis typically reveals negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, highlighting them as sites for hydrogen bonding and electrophilic interactions. researchgate.net The analysis helps in understanding intermolecular interactions and how a molecule might be recognized by a biological receptor. malayajournal.org

To quantify the distribution of electronic charge within a molecule, computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. nih.gov These analyses assign partial charges to each atom, offering insights into the molecule's polarity and electronic structure.

Mulliken population analysis is a straightforward method for calculating atomic charges based on the contribution of atomic orbitals to the molecular orbitals. usc.edu

The aromaticity of the 1,2,5-oxadiazole ring is a key factor in its stability and chemical properties. Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) are two computational metrics used to quantify this property.

Aromatic Stabilization Energy (ASE) measures the extra stability a cyclic molecule gains from its delocalized π-electron system compared to a hypothetical non-aromatic analogue. A higher ASE value indicates greater aromatic stability.

Nucleus-Independent Chemical Shift (NICS) is a widely used method to assess aromaticity by calculating the magnetic shielding at the center of a ring. scirp.org A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. researchgate.net Conversely, a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic system. Calculations performed on different oxadiazole isomers show that all are aromatic, possessing negative NICS values. researchgate.net

Table 2: Calculated NICS and ASE Values for Oxadiazole Isomers This table shows data for parent oxadiazole isomers to provide context for the aromatic character of the 1,2,5-oxadiazole ring system.

| Isomer | NICS (ppm) | ASE (kcal/mol) | Source |

| 1,2,3-Oxadiazole | -8.41 | 19.38 | researchgate.net |

| 1,2,4-Oxadiazole (B8745197) | -7.63 | 23.32 | researchgate.net |

| 1,2,5-Oxadiazole | -7.10 | 21.05 | researchgate.net |

| 1,3,4-Oxadiazole | -7.75 | 24.38 | researchgate.net |

Quantum Mechanical Studies on Aromaticity and Stability

Quantum mechanical computations are essential for evaluating the relative stability of different molecular structures, such as isomers of oxadiazole. scirp.orgscirp.org The stability of a molecule can be assessed by calculating its thermodynamic properties, such as the Gibbs free energy (ΔG). researchgate.net A lower ΔG value corresponds to greater thermodynamic stability.

Molecular Modeling and Docking Studies for Mechanistic Insights in Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. nih.govnih.gov These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. dntb.gov.ua

The process involves:

Modeling: Creating a 3D model of the ligand and the target protein.

Docking: Computationally placing the ligand into the active site of the protein in various orientations and conformations.

Scoring: Evaluating the potential binding modes using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction. nih.gov

For various oxadiazole analogues, docking studies have been performed to explore their potential as inhibitors of enzymes like aromatase, or as antioxidant and cytotoxic agents. nih.govnih.gov The results of these studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com By understanding these interactions, researchers can gain mechanistic insights into why certain compounds are active and can guide the design of new analogues with improved potency and selectivity. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry has emerged as a powerful tool for investigating the reaction mechanisms of heterocyclic compounds, including 1,2,5-oxadiazole (furazan) derivatives. While specific computational studies on the reaction mechanisms of this compound are not extensively available in publicly accessible literature, broader computational investigations of the 1,2,5-oxadiazole ring system provide valuable insights into the potential reactivity and decomposition pathways of this class of compounds. These theoretical approaches allow for the examination of transition states, reaction intermediates, and activation energies, which are often difficult to determine experimentally.

Quantum mechanics calculations and reactive molecular dynamics simulations are among the primary computational methods employed to explore the initial decomposition steps of furazan-based compounds, particularly those with energetic properties. These studies often focus on identifying the weakest bonds in the molecule and predicting the initial bond-breaking events that trigger decomposition. Electronic structural analysis and the calculation of bond dissociation energies (BDEs) are crucial in this context. For instance, theoretical studies on substituted furazans often reveal that the N-O bonds within the oxadiazole ring are particularly susceptible to cleavage, which can be a key step in their thermal decomposition.

In the case of energetic materials based on the 1,2,5-oxadiazole scaffold, computational models are used to predict their thermal stability and decomposition mechanisms. The introduction of different functional groups, such as nitro or amino groups, can significantly influence the electronic structure and stability of the furazan (B8792606) ring. Computational studies can quantify these effects by calculating parameters like the enthalpy of formation and bond dissociation energies.

While detailed, publicly available data tables on the reaction mechanisms of this compound are scarce, a representative table can illustrate the type of data generated in computational studies of substituted furazans. The following table provides hypothetical bond dissociation energy values for different bonds in a generic substituted 1,2,5-oxadiazole, based on the general findings from computational studies of this class of compounds.

| Bond | Hypothetical BDE (kcal/mol) | Implication for Reaction Mechanism |

|---|---|---|

| C-NO | ~70-80 | Potential initial step in ring opening |

| N-O | ~40-50 | Often the weakest bond, indicating a likely point of initial cleavage in thermal decomposition |

| C-C | ~100-110 | Stronger bond, less likely to be involved in the initial decomposition steps |

| C-Substituent | Variable | Depends on the nature of the substituent; can influence the overall stability and reaction pathway |

It is important to note that the actual reaction mechanisms can be complex and may involve multiple competing pathways. The presence of substituents, such as the bromomethyl and methyl groups in this compound, will undoubtedly influence the molecule's reactivity. For example, the bromomethyl group could be involved in nucleophilic substitution reactions, and its presence would affect the electron distribution in the oxadiazole ring, thereby altering its stability and decomposition characteristics.

Future computational studies focusing specifically on this compound and its close analogues would be invaluable for a more precise understanding of their reaction mechanisms. Such studies could employ density functional theory (DFT) or other high-level ab initio methods to map out the potential energy surfaces for various reactions, providing a detailed picture of the energetic barriers and the structures of key intermediates and transition states.

Research Applications of 3 Bromomethyl 4 Methyl 1,2,5 Oxadiazole As a Synthetic Building Block and Precursor in Advanced Materials Research

Role in Complex Organic Synthesis as a Versatile Synthetic Intermediate

The presence of one or two bromomethyl groups on the 1,2,5-oxadiazole core makes these compounds excellent electrophiles for nucleophilic substitution reactions. This reactivity is the foundation of their role as versatile synthetic intermediates, enabling the introduction of the 1,2,5-oxadiazole scaffold into a wide array of molecular frameworks.

Precursor to Highly Functionalized 1,2,5-Oxadiazole Derivatives

The high reactivity of the bromomethyl group facilitates its conversion into various other functional groups, leading to the creation of highly functionalized 1,2,5-oxadiazole derivatives. A significant area of research for these compounds is in the synthesis of energetic materials, where the 1,2,5-oxadiazole ring is a desirable component due to its high heat of formation and contribution to oxygen balance. osti.gov

For instance, 3,4-bis(bromomethyl)-1,2,5-oxadiazole is a key precursor for the synthesis of other functionalized derivatives such as 3,4-bis(azidomethyl)-1,2,5-oxadiazole and 3,4-bis(nitratomethyl)-1,2,5-oxadiazole. The synthesis of these energetic materials showcases the utility of the bromomethyl derivative as a starting point for introducing explosophoric groups.

The conversion of the bromomethyl groups to azidomethyl and nitratomethyl groups is typically achieved through nucleophilic substitution reactions. These reactions are summarized in the table below:

| Starting Material | Reagent | Product |

| 3,4-bis(bromomethyl)-1,2,5-oxadiazole | Sodium azide (B81097) (NaN₃) | 3,4-bis(azidomethyl)-1,2,5-oxadiazole |

| 3,4-bis(bromomethyl)-1,2,5-oxadiazole | Silver nitrate (B79036) (AgNO₃) | 3,4-bis(nitratomethyl)-1,2,5-oxadiazole |

These transformations highlight the role of 3,4-bis(bromomethyl)-1,2,5-oxadiazole as a foundational molecule for accessing a range of highly functionalized derivatives with specific properties.

Synthesis of Hybrid Heterocyclic Structures and Scaffolds

The reactivity of the bromomethyl group also allows for the construction of larger, more complex hybrid heterocyclic structures. By reacting 3-(bromomethyl)-4-methyl-1,2,5-oxadiazole or its bis(bromomethyl) analogue with other heterocyclic molecules bearing nucleophilic sites, it is possible to link the 1,2,5-oxadiazole ring to other heterocyclic systems. This approach is valuable in the design of novel materials where the combination of different heterocyclic rings can lead to unique and enhanced properties.

For example, the synthesis of energetic materials often involves the combination of different nitrogen-rich heterocycles to achieve a balance of high energy content and thermal stability. osti.govnih.gov The 1,2,5-oxadiazole ring, when combined with other azoles like 1,2,4-oxadiazoles, can result in compounds with superior detonation performance. osti.govnih.gov

The synthesis of such hybrid structures often involves multi-step reaction sequences where the bromomethyl-functionalized oxadiazole is a key intermediate. The bromomethyl group can be converted to other functionalities, such as a hydroxymethyl group, which can then undergo further reactions to build the final hybrid molecule. For instance, 3-amino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan has been synthesized as a precursor to more complex energetic materials. frontiersin.org

Contributions to Materials Science Research

While the primary documented application of this compound and its derivatives is in the field of energetic materials, the broader class of oxadiazole-containing compounds has seen significant exploration in other areas of materials science.

Development of Optoelectronic Materials and Devices

Oxadiazole derivatives, in a more general sense, are known for their electron-transporting properties, which makes them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons in these devices. While specific research on this compound for optoelectronic applications is not extensively documented, the fundamental electronic properties of the 1,2,5-oxadiazole ring suggest its potential utility in this area.

Theoretical studies on various oxadiazole-based compounds have been conducted to predict their electronic and charge transport properties, highlighting their potential as materials for OLEDs. nih.gov These studies often focus on the impact of different substituents on the oxadiazole ring on the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for charge injection and transport.

Exploration in Luminescent Materials (e.g., Organic Light Emitting Diodes, Laser Dyes, Optical Brighteners, Scintillators)

The luminescent properties of oxadiazole derivatives are another area of active research. nih.govmdpi.com Many 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and investigated for their fluorescence properties, with applications in OLEDs and other light-emitting devices. nih.govepa.govnih.gov The emission color and quantum yield of these materials can be tuned by modifying the substituents on the oxadiazole ring.

Although specific studies detailing the luminescent properties of materials directly derived from this compound are limited in the public domain, the general photophysical characteristics of the oxadiazole class of compounds suggest that derivatives of this specific molecule could also exhibit interesting luminescent behavior. The synthesis of hybrid molecules containing the 1,2,5-oxadiazole ring could lead to new materials with tailored emission properties.

Applications in Polymer Chemistry for Advanced Material Development

Polymers incorporating oxadiazole rings in their backbone are known for their high thermal stability and mechanical strength. beilstein-journals.org These properties make them suitable for use as high-performance polymers in various demanding applications. The synthesis of such polymers often involves the polycondensation of monomers containing pre-formed oxadiazole rings.

While there is no extensive research available specifically on the use of this compound as a monomer or building block in polymer chemistry, its reactive bromomethyl group could potentially be utilized for grafting onto existing polymer chains or for the synthesis of novel monomers. For example, hybrid polymers have been synthesized by grafting 1,3,4-oxadiazole and 1,2,4-triazole (B32235) moieties onto polyvinyl chloride. A similar approach could theoretically be employed with this compound to modify the properties of various polymers.

Strategies for Rational Molecular Design and Library Generation

The utility of this compound as a foundational scaffold in advanced materials research, particularly in the domain of high-energy-density materials (HEDMs), is significantly enhanced by strategies of rational molecular design. These approaches allow for the systematic exploration of chemical space to develop novel compounds with tailored properties. By combining Structure-Activity Relationship (SAR) studies with computational methods, researchers can efficiently design and screen libraries of derivatives to identify candidates with optimal performance characteristics, such as high detonation velocity, good thermal stability, and low sensitivity. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design

Structure-Activity Relationship (SAR) studies are a cornerstone in the rational design of new molecules derived from this compound. This empirical approach involves synthesizing a series of structurally related compounds and evaluating how specific modifications to the molecular structure influence their properties and performance. In the context of materials science, "activity" can refer to energetic performance, thermal stability, density, or sensitivity to impact and friction. researchgate.net

The design of new HEDMs often begins with a core heterocyclic structure, such as the 1,2,5-oxadiazole (furazan) ring, which is known for its high positive heat of formation and contribution to the energetic nature of a compound. doi.orgnih.gov The bromomethyl group on the this compound precursor is a versatile functional handle. It allows for the introduction of a wide variety of "explosophoric" groups—moieties known to enhance energetic properties, such as nitro (-NO2), nitramine (-NHNO2), azido (B1232118) (-N3), or other nitrogen-rich heterocycles. bohrium.comfrontiersin.org

A systematic SAR study would involve reacting the bromomethyl precursor to generate a library of derivatives where the bromine is substituted with different functional groups. For instance, linking it to other heterocyclic rings like 1,2,4-oxadiazoles, triazoles, or tetrazoles can create molecules with a high nitrogen content and increased density. nih.govmdpi.com The properties of these new compounds are then meticulously measured and compared.

Key insights from SAR studies on oxadiazole-based energetic materials include:

Nitrogen Content and Heat of Formation: Increasing the nitrogen content, often by introducing azido groups or linking to other nitrogen-rich heterocycles, generally leads to a higher heat of formation, which is a key contributor to detonation performance. researchgate.net

Oxygen Balance: The introduction of nitro or N-oxide groups can improve the oxygen balance of the molecule, leading to more efficient energy release during decomposition. mdpi.com

Density: Incorporating dense functional groups (e.g., -NF2) or creating compact, linked-ring structures can increase the crystal density of the material, which positively correlates with detonation velocity and pressure. nih.govfrontiersin.org

Stability and Sensitivity: The nature of the chemical bonds and intermolecular interactions plays a crucial role in determining the material's stability and sensitivity. For example, the 1,2,5-oxadiazole ring is highly energetic but can be sensitive; combining it with more stable rings like the 1,2,4-oxadiazole (B8745197) can balance performance with safety. doi.org Hydrogen bonding and π-π stacking interactions within the crystal lattice can also reduce sensitivity. mdpi.com

The data gathered from these systematic studies allows for the construction of SAR models that guide the design of next-generation materials with superior and more predictable properties.

Table 1: Illustrative SAR Data for 1,2,5-Oxadiazole Derivatives

| Derivative | Modifications from Precursor | Key Property Change | Reference |

| Compound A | Linked to 1,2,4-oxadiazole | Increased thermal stability | doi.org |

| Compound B | Introduction of -NHNO2 moiety | Improved detonation performance | frontiersin.org |

| Compound C | Formation of an azo bridge (-N=N-) | Significantly increased heat of formation | frontiersin.org |

| Compound D | Addition of -N3 group | Enhanced heat of formation | researchgate.net |

| Compound E | Introduction of N-oxide | Improved oxygen balance and density | mdpi.com |

Computational Exploration of Molecular Interaction Sites

Complementing experimental SAR studies, computational chemistry provides powerful tools for the in silico design and evaluation of novel materials derived from this compound. mdpi.com These methods allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, heat of formation, and detonation properties of energetic materials. nih.govresearchgate.net By creating a computational model of a target molecule, researchers can calculate key performance parameters such as:

Heat of Formation (ΔHf): A critical indicator of the energy content of a molecule. nih.gov

Density (ρ): Can be estimated from the optimized molecular volume.

Detonation Velocity (vD) and Pressure (P): These are performance metrics that can be predicted using empirical formulas based on the calculated density and heat of formation. nih.gov

Furthermore, computational tools are invaluable for exploring the intermolecular and intramolecular interactions that govern a material's sensitivity and stability. mdpi.com Analysis of Hirshfeld surfaces and non-covalent interaction (NCI) plots can reveal the extent and nature of hydrogen bonding and van der Waals forces within a crystal structure. mdpi.comnih.gov A greater presence of these interactions often correlates with lower sensitivity, as they help to dissipate energy from mechanical stimuli without initiating decomposition. mdpi.com

Molecular Electrostatic Potential (MESP) maps are another key computational tool. They visualize the electron density distribution on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net In energetic materials, positive potential regions, often located over C-NO2 or N-NO2 groups, are indicative of trigger linkages susceptible to decomposition. Understanding these sites is crucial for designing molecules with enhanced thermal stability.

By using these computational techniques, a virtual library of compounds can be generated from the this compound precursor. Each virtual compound can be screened for its predicted energetic properties and stability. The most promising candidates identified through this computational screening can then be prioritized for experimental synthesis and characterization, creating a highly efficient and targeted discovery pipeline. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)-4-methyl-1,2,5-oxadiazole?

A typical synthesis involves halogenation or alkylation of oxadiazole precursors. For example, bromomethyl derivatives are often synthesized via nucleophilic substitution or coupling reactions. A general method includes refluxing precursor compounds (e.g., oxadiazole derivatives) with brominating agents in polar aprotic solvents like DMSO or THF. After reflux, the product is isolated via reduced-pressure distillation, cooled, and crystallized using ethanol-water mixtures to achieve yields of ~65% . Optimization of reaction time (e.g., 18 hours for complete conversion) and solvent choice is critical to minimize side reactions.

Q. How is the purity and structural integrity of this compound verified in academic research?

Characterization relies on multi-technique validation:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, methyl groups in oxadiazoles resonate at δ 2.48–4.44 ppm, while bromomethyl signals appear as singlets near δ 4.44 .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed [M+H] ions with <0.0002 Da error) .

- Melting Point Analysis : Consistency with literature values (e.g., 114–116°C for analogous brominated oxadiazoles ) ensures purity.

Q. What safety precautions are recommended when handling brominated oxadiazole derivatives?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- Storage : Keep in airtight containers in dry, dark conditions to prevent decomposition.

- Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Catalyst Selection : Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) enhance coupling efficiency in bromomethylation steps, as seen in analogous tetrazole syntheses .

- Solvent Ratios : Using EtN/THF (1:1) improves reaction homogeneity and reduces side-product formation .

- Temperature Control : Reflux at 55°C for 6–48 hours balances reaction progress and thermal stability of intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of substituted oxadiazoles?

- Cross-Validation : Compare C NMR shifts (e.g., carbonyl carbons at δ 158–163 ppm ) with computational predictions (DFT calculations).

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for benzoxazole derivatives .

- Isotopic Labeling : Trace reaction pathways to confirm bromomethyl group placement, especially in cases of tautomerism .

Q. How can computational chemistry methods complement experimental data in studying the reactivity of this compound?

- Density Functional Theory (DFT) : Predicts electrophilic substitution sites by mapping electrostatic potential surfaces.

- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., DMSO’s role in stabilizing intermediates ).

- Docking Studies : Explore interactions with biological targets (e.g., bromodomains ) to prioritize derivatives for pharmacological testing.

Methodological Tables

Q. Table 1. Key Spectral Data for Brominated Oxadiazoles

| Technique | Characteristic Peaks | Reference Compound |

|---|---|---|

| H NMR | δ 4.44 (s, 2H, BrCH) | 5-(4-Bromophenyl)oxadiazole |

| C NMR | δ 40.01 (CH), 158.86 (C=N) | 2-Phenyl-1,3-oxazole |

| HRMS | [M+H] 418.9784 (CHBrFNOS) |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.26 mmol Pd(PPh)Cl | Increases to 79% |

| Reflux Time | 48 hours | Minimizes unreacted starting material |

| Solvent System | EtN/THF (1:1) | Enhances nucleophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.